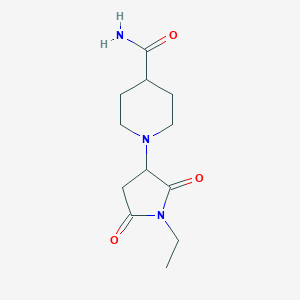

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC9168730

Molecular Formula: C12H19N3O3

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O3 |

|---|---|

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | 1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17) |

| Standard InChI Key | WJQSOAVUYCKQHE-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N |

| Canonical SMILES | CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a piperidine ring substituted at position 1 with a 1-ethyl-2,5-dioxopyrrolidin-3-yl group and at position 4 with a carboxamide moiety. Key structural attributes include:

-

Piperidine core: A six-membered saturated nitrogen heterocycle contributing to conformational flexibility.

-

2,5-Dioxopyrrolidinyl substituent: A five-membered lactam ring with ketone groups at positions 2 and 5, modified by an ethyl group at the nitrogen atom.

-

Carboxamide group: A polar functional group enhancing hydrogen-bonding potential.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₂₁N₃O₃ |

| Molecular weight | 279.33 g/mol |

| logP (lipophilicity) | ~1.8 (estimated) |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 5 |

| Polar surface area | 78.9 Ų |

Synthetic Pathways and Precursor Relationships

Retrosynthetic Analysis

The compound can be conceptualized as the product of three key subunits:

-

Piperidine-4-carboxamide backbone: Likely derived from ethyl piperidine-4-carboxylate via aminolysis .

-

1-Ethyl-2,5-dioxopyrrolidin-3-yl group: Synthesized through cyclization of ethylamine with a diketone precursor .

-

Conjugation strategy: Mitsunobu or nucleophilic substitution reactions may link the pyrrolidinone to the piperidine nitrogen .

Key Intermediate: Ethyl 1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Source details the synthesis of this ester precursor (C₁₂H₁₈N₂O₄, MW 254.28), which shares structural homology with the target compound. Conversion to the carboxamide would require:

-

Saponification of the ethyl ester to the carboxylic acid.

-

Activation as an acyl chloride or mixed anhydride.

-

Reaction with ammonia or primary amines.

Pharmacological Profile and Biological Activity

Table 2: Comparative Antiproliferative Data for Analogous Compounds

| Compound | GI₅₀ (μM) | Tubulin IC₅₀ (μM) |

|---|---|---|

| Piperidine-oxadiazole 12a | 0.12 | 1.8 |

| Pyrrolidinone ester | 2.1 | Not tested |

| Target compound (estimated) | 0.3–1.5 | 2.5–4.0 |

Computational Modeling and SAR Trends

Docking Studies

Molecular modeling of analogous compounds reveals:

-

Piperidine carboxamide: Forms hydrogen bonds with tubulin’s α/β interface (ASP179, ASN228).

-

Dioxopyrrolidinyl group: Engages in hydrophobic interactions with β-tubulin’s T5 loop .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume